molecular formula C15H19ClO4 B011939 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid CAS No. 104699-06-1

2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid

Cat. No.: B011939
CAS No.: 104699-06-1
M. Wt: 298.76 g/mol
InChI Key: NWSIRTXVYBEURF-UHFFFAOYSA-N
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Description

2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of an oxirane ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications. It is known for its role as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid typically involves the reaction of 4-chlorophenol with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then reacted with epichlorohydrin under basic conditions to form the oxirane ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid involves the irreversible inhibition of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is crucial for the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, the compound prevents the formation of acyl carnitines, thereby reducing fatty acid oxidation and promoting glucose utilization . Additionally, it has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), influencing energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.

    2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylate sodium salt: The sodium salt form of the compound.

Uniqueness

This compound is unique due to its dual role as an inhibitor of CPT-1 and an agonist of PPARα. This dual functionality makes it a valuable compound for studying metabolic pathways and developing therapeutic agents for metabolic disorders .

Properties

IUPAC Name

2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSIRTXVYBEURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909136
Record name 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104699-06-1
Record name 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104699061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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